molecular formula C14H12ClNO3S2 B428359 Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-66-4

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B428359
CAS No.: 477887-66-4
M. Wt: 341.8g/mol
InChI Key: UOZNOXMWCRKJFD-UHFFFAOYSA-N
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Description

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a synthetic organic compound that features a thiophene ring substituted with a methyl ester, an acetamido group, and a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst.

    Attachment of the Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Addition of the 4-Chlorophenylsulfanyl Group: The 4-chlorophenylsulfanyl group can be attached through nucleophilic substitution reactions using 4-chlorothiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and sulfanyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring and sulfanyl group.

    Reduction: Reduced derivatives of the carbonyl groups.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and acetamido groups could play a role in binding to these targets, while the thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Uniqueness

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

methyl 3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S2/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZNOXMWCRKJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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